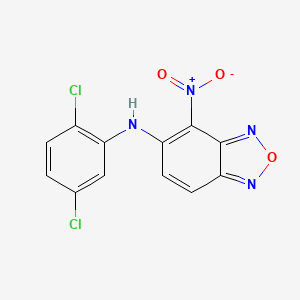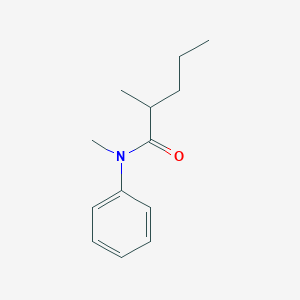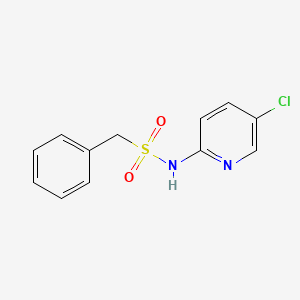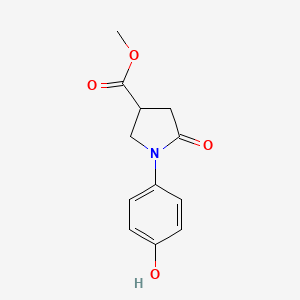![molecular formula C22H21N3O4 B5039341 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039341.png)
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BMN-673, is a potent inhibitor of poly ADP-ribose polymerase (PARP) enzymes. PARP enzymes play a critical role in DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment.
Wirkmechanismus
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits PARP enzymes, which play a critical role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be a highly selective inhibitor of PARP1 and PARP2 enzymes, which are involved in the base excision repair pathway. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce synthetic lethality in BRCA1/2-mutant cancer cells, which further enhances its antitumor activity.
Biochemical and Physiological Effects:
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potent antitumor activity in preclinical studies. In addition to inducing synthetic lethality in BRCA1/2-mutant cancer cells, 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool for studying DNA repair pathways and cancer biology. Its potent and selective inhibition of PARP enzymes allows for the study of PARP-dependent DNA repair pathways in vitro and in vivo. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to be well-tolerated in preclinical studies, which allows for the use of higher doses and longer treatment durations in animal models. However, the high cost of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its limited availability may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the identification of biomarkers that can predict response to PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research is the development of combination therapies that can enhance the antitumor activity of PARP inhibitors. In addition, the development of second-generation PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties is an active area of research. Finally, the use of PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with immunotherapy is an emerging area of research that holds promise for improving cancer treatment outcomes.
Synthesemethoden
The synthesis of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-morpholino benzaldehyde and 4-chlorobenzyl chloride to form 4-(4-morpholinyl)benzylidene)-4-chlorobenzene. This intermediate is then reacted with 5-benzyl-2,4,6(1H,3H,5H)-pyrimidinetrione to yield 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis of 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a multistep process that requires careful handling of reagents and purification steps to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in cancer treatment. PARP inhibitors like 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione have been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers. 1-benzyl-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potent antitumor activity in preclinical studies and has entered clinical trials for various types of cancers, including breast, ovarian, and prostate cancer.
Eigenschaften
IUPAC Name |
(5E)-1-benzyl-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-20-19(14-16-6-8-18(9-7-16)24-10-12-29-13-11-24)21(27)25(22(28)23-20)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,26,28)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSMLPSHNVQKPC-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)

![2-{3-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B5039293.png)
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)

![1-phenyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5039317.png)

![5-[4-(dimethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5039343.png)

![2-[(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5039366.png)